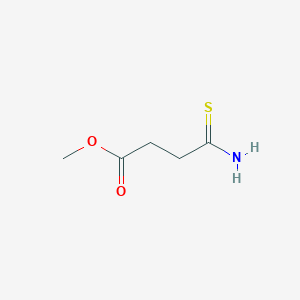

Methyl 4-amino-4-thioxobutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-4-sulfanylidenebutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-8-5(7)3-2-4(6)9/h2-3H2,1H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUNHMLHORCVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 4 Thioxobutanoate and Analogous Thio Derivatives

Thionation of Precursor Carbonyl Compounds

A primary strategy for synthesizing thioamides and thioesters is the direct conversion of their corresponding carbonyl precursors. This is typically achieved using a variety of thionating agents, which facilitate the oxygen-sulfur exchange.

Utilization of Lawesson's Reagent (LR) in Ester and Amide Thionation

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used and effective reagent for the thionation of a variety of carbonyl compounds, including esters and amides. organic-chemistry.orgwikipedia.org It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because the reactions can be conducted under milder conditions. organic-chemistry.org

The efficiency of thionation using Lawesson's reagent is influenced by several factors, including the solvent, temperature, and the stoichiometry of the reagents. numberanalytics.comnumberanalytics.com While traditional procedures often involve heating in high-boiling nonpolar solvents like toluene (B28343) or xylene, reactions can also be performed at room temperature in solvents like tetrahydrofuran (B95107) (THF), provided the reagent dissolves. santiago-lab.comchemspider.com The reactivity of carbonyl compounds towards Lawesson's reagent generally follows the order: amides > ketones > esters. nih.govacs.org This differential reactivity allows for selective thionation in molecules with multiple carbonyl groups. For instance, an amide can be selectively thionated in the presence of an ester by conducting the reaction at ambient temperature. acs.org

Microwave irradiation has emerged as a technique to accelerate Lawesson's reagent-mediated thionations, often leading to cleaner and faster reactions, especially under solvent-free conditions. acs.org The workup procedure is also a critical aspect of these reactions. An aqueous workup is essential to remove phosphorus-containing byproducts before chromatographic purification. chemspider.com A developed chromatography-free workup involves treating the reaction mixture with ethylene (B1197577) glycol to decompose the Lawesson's reagent byproduct into a more polar species, simplifying purification. nih.gov

Table 1: Thionation of Amides with Lawesson's Reagent

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amide | LR, THF, rt, 30 min | Thioamide | 86% | chemspider.com |

| N-p-methylphenylbenzamide | LR, Toluene, reflux, 3 h | N-(p-methylphenyl)benzothioamide | Not specified | nih.gov |

| Benzamide | LR, THF (liquid-assisted grinding) | Thiobenzamide | 89-93% | rsc.org |

| Amide Intermediate for Antiviral Compound | LR, Toluene, 110°C | Thioamide Intermediate | 85% | numberanalytics.com |

The mechanism of thionation with Lawesson's reagent is understood to proceed through a series of steps. organic-chemistry.orgnih.gov Initially, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. organic-chemistry.orgnih.gov This ylide reacts with the carbonyl group in a concerted cycloaddition to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgacs.org The driving force for the reaction is the subsequent cycloreversion of this intermediate, which is reminiscent of a Wittig-like reaction, to yield the thiocarbonyl compound and a stable P=O bond-containing byproduct. organic-chemistry.orgnih.gov Computational studies have confirmed this two-step mechanism, with the cycloreversion being the rate-determining step. acs.org

Application of Phosphorus Sulfides (P₄S₁₀) and Derived Reagents

Phosphorus pentasulfide (P₄S₁₀) is a classical reagent for thionation, though it often requires harsh reaction conditions. organic-chemistry.orgmdpi.com To improve its utility and solubility, P₄S₁₀ is often used in combination with other reagents.

P₄S₁₀/Hexamethyldisiloxane (HMDSO): This combination, sometimes referred to as Curphey's reagent, is an efficient thionating system that can convert esters, lactones, amides, and ketones to their corresponding thio-derivatives. audreyli.comnih.govresearchgate.nettandfonline.com The yields are often comparable or superior to those obtained with Lawesson's reagent, and a key advantage is the simpler workup, which can involve a simple hydrolytic process or filtration to remove byproducts. audreyli.comnih.gov For the thionation of esters, typically 0.25-0.33 moles of P₄S₁₀ per mole of ester are used. audreyli.com

P₄S₁₀/Pyridine (B92270): A complex of P₄S₁₀ and pyridine serves as a storable, crystalline thionating agent. organic-chemistry.orgresearchgate.netnih.gov This reagent is particularly useful for thionations at high temperatures (around 165 °C) in solvents like dimethyl sulfone, where Lawesson's reagent would decompose. organic-chemistry.orgnih.govdiva-portal.org This method provides cleaner products due to the crystalline nature of the reagent, which allows for the removal of impurities. organic-chemistry.orgresearchgate.net

Exploration of Alternative Thionating Agents

Besides Lawesson's reagent and P₄S₁₀-based systems, other reagents have been developed for thionation reactions. researchgate.nettandfonline.comresearchgate.netnih.gov

Davy's Reagent: 2,4-bis(methylthio)-1,3,2,4-dithiadiphosphetane is another effective thionating agent. acs.orgtandfonline.comnih.gov

Heimgartner's Reagent: This refers to a class of thionating agents. researchgate.nettandfonline.comresearchgate.netnih.gov

Curphey's Reagent: As mentioned earlier, this is the combination of P₄S₁₀ and HMDSO. researchgate.nettandfonline.comresearchgate.netnih.gov

Construction from Sulfur-Containing Building Blocks

An alternative to the thionation of carbonyl compounds is the construction of the target molecule from smaller, sulfur-containing building blocks. For example, thioamides can be synthesized from nitriles by reaction with thioacetic acid in the presence of calcium hydride or by treatment with phosphorus pentasulfide. organic-chemistry.org Another approach involves the reaction of an amide with thionyl chloride to form an imidoyl chloride, which then reacts with a thiating agent like N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt to yield the thioamide. mdpi.com This latter method is a one-pot procedure that proceeds at room temperature with high yields. mdpi.com

Thioesterification Reactions for Methyl Ester Formation

Thioesterification is a fundamental process for creating thioesters, which are analogs of esters where a sulfur atom replaces the oxygen of the alkoxy group. A variety of methods exist, ranging from classical condensations to modern catalytic reactions.

One common route involves the condensation of thiols and carboxylic acids using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) wikipedia.org. Other traditional methods include reacting an acid chloride with an alkali metal salt of a thiol or the alkylation of a thiocarboxylic acid salt wikipedia.org.

A more recent and convenient protocol for converting methyl esters directly into thioesters employs isopropylmagnesium chloride (iPrMgCl) and an odorless thiol such as 1-dodecanethiol. acs.org This method involves the in situ generation of a magnesium thiolate (e.g., C12H25SMgCl), which then efficiently reacts with the ester's carbonyl group under mild conditions. acs.org This transformation demonstrates excellent functional group tolerance and achieves high yields for a range of aliphatic, aromatic, and heterocyclic esters. acs.org

| Starting Methyl Ester | Thiol Reagent | Product (S-dodecyl Thioester) | Yield (%) |

| Methyl 4-methoxybenzoate | 1-dodecanethiol | S-dodecyl 4-methoxybenzothiolate | 99 |

| Methyl benzoate | 1-dodecanethiol | S-dodecyl benzothiolate | 99 |

| Methyl 4-chlorobenzoate | 1-dodecanethiol | S-dodecyl 4-chlorobenzothiolate | 98 |

| Methyl 4-(trifluoromethyl)benzoate | 1-dodecanethiol | S-dodecyl 4-(trifluoromethyl)benzothiolate | 99 |

| Methyl 3-thiophenecarboxylate | 1-dodecanethiol | S-dodecyl 3-thiophenecarbothiolate | 95 |

| Methyl octanoate | 1-dodecanethiol | S-dodecyl octanethiolate | 95 |

Table 1: Examples of Thioesterification of Methyl Esters using iPrMgCl and 1-dodecanethiol. Data sourced from ACS Omega. acs.org

Modern organic synthesis has introduced numerous other reagents for thioesterification to address different substrate requirements and reaction conditions. organic-chemistry.org

| Method | Reagents/Catalyst | Application | Reference |

| Peptide Coupling | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Synthesis of N-urethane-protected α-amino/peptide thioacids from their corresponding acids and Na2S. | organic-chemistry.org |

| Electrochemical Synthesis | Thiazolium precatalyst | Atom-efficient thioesterification of a broad range of aldehydes and thiols, avoiding stoichiometric oxidants. | organic-chemistry.org |

| Mitsunobu Reaction | 4,4′-azopyridine | Esterification and thioesterification with retention of configuration; byproduct is easily isolated and reoxidized. | organic-chemistry.org |

| Photocatalysis | Visible light, no photocatalyst | Thioester synthesis driven by the dual role of thiobenzoic acids as reducing agents and reactants. | organic-chemistry.org |

Table 2: Overview of Modern Thioesterification Methods. organic-chemistry.org

In biochemical contexts, thioesterification can occur after a carboxylate is activated, for example, by forming an acyl phosphate, which then undergoes acyl substitution with a thiol nucleophile like Coenzyme A. libretexts.org

Integration of Thiol and Thioether Intermediates in Synthetic Pathways (e.g., via SN2 reactions of thiolates)

Thiols and their conjugate bases, thiolates, are pivotal intermediates in the synthesis of more complex sulfur-containing molecules. Thiolates are excellent nucleophiles, a property stemming from sulfur's high polarizability and lower electronegativity compared to oxygen. masterorganicchemistry.com This strong nucleophilicity, combined with weaker basicity than corresponding alkoxides, makes them highly effective in nucleophilic substitution reactions, particularly the SN2 pathway, while minimizing competing elimination (E2) reactions. masterorganicchemistry.com

A cornerstone reaction is the synthesis of thioethers (also known as sulfides) via the SN2 reaction between a thiolate and an alkyl halide. This process is analogous to the Williamson ether synthesis and works most efficiently with primary and secondary alkyl halides, proceeding with the expected inversion of stereochemistry at the carbon center. masterorganicchemistry.comyoutube.com

The formation of thioether bonds is also central to certain biosynthetic pathways. Radical S-Adenosylmethionine (SAM) enzymes, for instance, can catalyze the formation of thioether cross-links in peptides. nih.gov In these systems, a cysteine residue often coordinates to an auxiliary iron-sulfur cluster. The enzyme generates a radical that abstracts a hydrogen atom from an amino acid, and the resulting radical is quenched by the sulfur atom of the coordinated cysteine, forming the thioether bond. nih.gov

Modern synthetic chemistry has expanded the toolbox for thioether formation beyond simple SN2 reactions.

Selected Modern Methods for Thioether Synthesis:

Copper-Catalyzed Thioarylation/Thioalkylation: Using copper salts, nitroarenes can be effectively coupled with various sulfur sources and partners like alkyl halides or arylboronic acids. organic-chemistry.org

Anti-Markovnikov Addition to Alkenes: Thiols can be added to unactivated alkenes with high regioselectivity for the linear thioether product. This can be achieved under solvent-free conditions with a Cerium(III) chloride catalyst or even in water at room temperature without any additives. organic-chemistry.org

Photoredox Catalysis: Mild organophotoredox protocols enable the formation of Csp³–S bonds by reacting redox-active esters with thiosulfonates, showing broad substrate scope. organic-chemistry.org

Stereoselective Synthesis of Thioxo-Containing Butanoates

Achieving stereocontrol in the synthesis of chiral molecules containing a thioxo or related sulfur group is a significant challenge. For tertiary thiols and thioethers, two general approaches for asymmetric synthesis are considered: the stereoselective formation of a C–S bond or the stereoselective formation of a C–C bond adjacent to the sulfur atom. beilstein-journals.org

The successful stereoselective synthesis of a chiral thio-compound hinges on several critical factors:

The availability of an enantiomerically pure starting material. beilstein-journals.org

The configurational stability of any chiral intermediates, such as a lithiated species. beilstein-journals.org

The electrophilic addition step must proceed with either complete retention or complete inversion of stereochemistry. beilstein-journals.org

A modified Mitsunobu reaction has proven effective for the efficient preparation of chiral tertiary thioethers from hindered tertiary alcohols with high stereospecificity. This one-step method uses reagents like phenoxydiphenylphosphine (B80858) and an azide (B81097) as the oxidizing agent to facilitate the substitution. beilstein-journals.org While direct examples for thioxo-butanoates are sparse, these principles of using chiral substrates and stereospecific reactions are directly applicable. For instance, a chiral butanoate precursor could be subjected to a stereospecific substitution reaction with a sulfur nucleophile to install the desired stereocenter.

Green Chemistry Approaches and Sustainable Synthetic Routes to Thio-Compounds

The principles of green chemistry aim to make chemical synthesis more environmentally benign, and these have been successfully applied to the production of sulfur-containing compounds. Key strategies include the use of eco-friendly solvents, reusable catalysts, and reaction formats that improve atom economy and reduce waste. bohrium.comacs.org

| Green Chemistry Strategy | Example Application in Thio-Compound Synthesis | Advantages | Reference(s) |

| Green Solvents | Anti-Markovnikov addition of thiols to alkenes in water. | Reduces use of volatile organic compounds (VOCs); simplifies workup. | organic-chemistry.org |

| Solvent-Free Reactions | Synthesis of aminothiazole derivatives without a solvent. | Eliminates solvent waste; can lead to faster reaction times. | bohrium.comyoutube.com |

| Reusable Catalysts | Use of magnetic NiFe2O4 nanoparticles for thiazole (B1198619) synthesis. | Catalyst can be easily recovered and reused, reducing waste and cost. | acs.org |

| Multicomponent Reactions (MCRs) | One-pot, three-component synthesis of thiazole scaffolds. | Higher atom economy, shorter reaction times, cost-effectiveness. | acs.org |

| Alternative Energy Sources | Microwave-assisted and ultrasound-mediated synthesis of thiazoles. | Faster heating, increased reaction rates, often higher yields. | bohrium.com |

| Atom-Efficient Reagents | Using elemental sulfur (S8) as the sulfur source. | Inexpensive and readily available sulfur source. | organic-chemistry.org |

| Photocatalysis/Electrosynthesis | Visible-light-driven thioester synthesis; electrochemical thioesterification. | Avoids stoichiometric chemical oxidants and harsh reagents. | organic-chemistry.org |

Table 3: Summary of Green Chemistry Approaches in the Synthesis of Thio-Compounds. organic-chemistry.orgorganic-chemistry.orgbohrium.comacs.orgyoutube.com

These sustainable methods represent a significant advancement, offering pathways to valuable thio-compounds while minimizing the environmental impact of their synthesis. bohrium.com

Advanced Spectroscopic and Spectrometric Characterization of Methyl 4 Amino 4 Thioxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of a molecule.

Elucidation of Proton (¹H) Chemical Shifts and Coupling Constants for Aminic and Butanoate Protons

The ¹H NMR spectrum of Methyl 4-amino-4-thioxobutanoate provides a fundamental fingerprint of its proton framework. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals are observed at specific chemical shifts (δ), measured in parts per million (ppm).

A broad singlet appearing at approximately 7.49 ppm is characteristic of the two aminic protons (-NH₂). The broadness of this signal is typical for amine protons due to quadrupole effects of the nitrogen atom and potential chemical exchange with trace amounts of acidic impurities or water.

The methyl ester group (-OCH₃) exhibits a sharp singlet at a chemical shift of 3.72 ppm. This signal's integration corresponds to three protons, and its singlet nature indicates the absence of adjacent protons to couple with.

The butanoate backbone consists of two methylene (B1212753) groups (-CH₂CH₂-). In the reported spectrum, these four protons appear as a multiplet in the range of 2.86 to 2.95 ppm. google.com This suggests that the two methylene groups, while chemically distinct, have very similar magnetic environments, leading to overlapping signals. In an ideal A₂B₂ spin system, one would expect to see two distinct triplets if the coupling constants were significant and the chemical shift difference was large enough. The observed multiplet could arise from complex second-order coupling effects or near-magnetic equivalence of the two methylene groups under the specific experimental conditions. Further analysis at a higher magnetic field strength or the use of simulation software would be necessary to extract the precise chemical shifts and coupling constants for these methylene protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ | 7.49 | Broad Singlet | 2H |

| -OCH₃ | 3.72 | Singlet | 3H |

| -CH₂CH₂- | 2.86 - 2.95 | Multiplet | 4H |

Carbon-13 (¹³C) NMR Analysis of Thiocarbonyl, Ester Carbonyl, and Aliphatic Carbons

The thiocarbonyl carbon (C=S) of a thioamide is characteristically found significantly downfield, typically in the range of 200-210 ppm. This deshielding is a hallmark of the C=S double bond. The ester carbonyl carbon (C=O) is expected to resonate in a more upfield region, generally between 170 and 175 ppm. The aliphatic carbons of the butanoate chain and the methoxy (B1213986) carbon of the ester would appear at much higher fields, typically in the range of 20-60 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Thiocarbonyl (C=S) | 200 - 210 |

| Ester Carbonyl (C=O) | 170 - 175 |

| Aliphatic (-CH₂CH₂-) & Methoxy (-OCH₃) | 20 - 60 |

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Connectivity

To unequivocally assign the proton and carbon signals and to confirm the structural connectivity of this compound, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the coupling between the two methylene groups of the butanoate chain. Cross-peaks between the signals in the 2.86-2.95 ppm region would definitively establish their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would allow for the direct assignment of each protonated carbon. It would show a correlation between the proton signal at 3.72 ppm and the methoxy carbon signal, and correlations between the methylene proton signals (2.86-2.95 ppm) and their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment provides crucial information about long-range (2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular skeleton. Key expected correlations would include:

A correlation from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Correlations from the methylene protons adjacent to the ester carbonyl to the ester carbonyl carbon itself.

Correlations from the methylene protons adjacent to the thioamide group to the thiocarbonyl carbon (C=S).

Correlations from the aminic protons (-NH₂) to the thiocarbonyl carbon (C=S).

The collective data from these multi-dimensional NMR experiments would provide an unambiguous and comprehensive map of the atomic connectivity within the this compound molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Assignment of Thiocarbonyl (C=S) Stretching Frequencies and Their Diagnostic Value

The thiocarbonyl (C=S) stretching vibration is a key diagnostic feature in the IR spectrum of this compound. Unlike the strong and sharp absorption of a carbonyl (C=O) group, the C=S stretch is generally weaker and appears at a lower frequency due to the larger mass of the sulfur atom and the lower bond order of the C=S bond compared to C=O. For thioamides, the C=S stretching band is often observed in the region of 1250-1020 cm⁻¹. This band can sometimes be coupled with other vibrations, making its assignment complex without isotopic labeling or computational analysis.

Identification of Amino (N-H) and Ester Carbonyl (C=O) Vibrations

The IR spectrum will also clearly indicate the presence of the amino (-NH₂) and ester carbonyl (C=O) groups.

Amino (N-H) Vibrations: The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The presence of two bands is due to the symmetric and asymmetric stretching modes of the N-H bonds.

Ester Carbonyl (C=O) Vibration: The ester carbonyl group will give rise to a strong and sharp absorption band. For a saturated ester like this compound, this C=O stretching vibration is typically observed around 1735 cm⁻¹. The exact position can be influenced by the electronic environment, but it remains a highly characteristic and easily identifiable peak.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3400 - 3100 (two bands) |

| Ester Carbonyl (C=O) | C=O Stretch | ~1735 |

| Thiocarbonyl (C=S) | C=S Stretch | 1250 - 1020 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental formula of a compound by measuring its mass with very high accuracy. For this compound (C₅H₉NO₂S), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Isotopic Masses for Molecular Formula Calculation

| Element | Isotope | Atomic Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

| Sulfur | ³²S | 31.972071 |

The theoretical monoisotopic mass of the molecular ion [M]⁺ of this compound is calculated to be approximately 147.0354 Da. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure this value with precision in the parts-per-million (ppm) range, allowing for the confident confirmation of the elemental composition C₅H₉NO₂S and distinguishing it from other potential isobaric compounds.

Alpha-cleavage is a common fragmentation pathway for both amides and thioamides. For this compound, cleavage of the C-C bond adjacent to the thioamide group would be a probable fragmentation route. The loss of the methoxycarbonylpropyl radical (•CH₂CH₂COOCH₃) would lead to the formation of the [H₂NCS]⁺ ion at m/z 60. Another likely fragmentation is the McLafferty rearrangement, if applicable, which involves the transfer of a gamma-hydrogen atom to the thione sulfur, followed by cleavage of the intervening C-C bond.

The ester group can also direct fragmentation. A characteristic peak would be the loss of the methoxy group (•OCH₃), resulting in an [M-31]⁺ ion. Cleavage of the bond between the carbonyl carbon and the adjacent methylene group could also occur.

Table 2: Predicted Key Fragmentation Ions for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 147 | [C₅H₉NO₂S]⁺ | Molecular Ion |

| 116 | [C₄H₆NOS]⁺ | Loss of •OCH₃ |

| 88 | [C₃H₆NS]⁺ | Cleavage of C-C bond adjacent to the ester |

| 60 | [CH₄NS]⁺ | Alpha-cleavage at the thioamide |

Analysis of the relative abundances of these and other fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly informative for compounds containing chromophores, such as the thioxo group in this compound.

The thioamide functional group is known to exhibit characteristic electronic transitions. Generally, two main absorption bands are observed for simple thioamides. ekb.eg

π → π* Transition: This is a high-intensity absorption band typically found at shorter wavelengths (around 260-290 nm). It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n → π* Transition: This is a lower-intensity absorption band occurring at longer wavelengths (around 330-360 nm). It involves the excitation of a non-bonding electron from the sulfur atom to a π* antibonding orbital. ekb.egijcce.ac.ir

The presence of these two distinct absorption bands in the UV-Vis spectrum of this compound would be a key indicator of the thioxo chromophore. The exact position and intensity of these bands can be influenced by the substituent groups attached to the thioamide.

The position of the n → π* and π → π* transitions can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

n → π* Transitions: These transitions typically exhibit a hypsochromic shift (blue shift) as the polarity of the solvent increases. This is because polar solvents can stabilize the non-bonding electrons on the sulfur atom in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. researchgate.net

π → π* Transitions: These transitions usually show a bathochromic shift (red shift) with increasing solvent polarity. The π* excited state is generally more polar than the π ground state, and is therefore more stabilized by polar solvents, leading to a decrease in the transition energy. researchgate.net

By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), the nature of the electronic transitions can be confirmed.

Furthermore, thioamides can exist in a tautomeric equilibrium between the thione (amide) form and the thiol (imidothiol) form. biointerfaceresearch.com While the thione form is generally predominant, the position of this equilibrium can be influenced by factors such as solvent and temperature. UV-Vis spectroscopy can be a valuable tool to study this equilibrium, as the two tautomers would exhibit different absorption spectra. researchgate.netnist.gov Any significant changes in the absorption spectrum with solvent that cannot be attributed to simple solvatochromism might suggest a shift in the tautomeric equilibrium.

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination (if applicable)

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the most definitive determination of the three-dimensional molecular structure in the solid state, provided that a suitable single crystal can be obtained. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule.

Of particular interest would be the structural parameters of the thioamide group. The C=S and C-N bond lengths could provide insight into the degree of double-bond character and resonance within this functional group. For instance, a shorter C-N bond and a longer C=S bond compared to standard single and double bonds, respectively, would indicate significant resonance stabilization.

Furthermore, X-ray crystallography would reveal the conformation of the molecule in the solid state, including the relative orientation of the thioamide and methyl ester groups. It would also provide information on intermolecular interactions, such as hydrogen bonding involving the N-H protons and the sulfur or oxygen atoms, which dictate the crystal packing. To date, no published crystal structure for this compound has been found in the common crystallographic databases.

Mechanistic Investigations and Computational Studies of Methyl 4 Amino 4 Thioxobutanoate Reactivity

Quantum Chemical and Molecular Modeling Approaches

Theoretical calculations provide a powerful lens for examining molecular properties and reactivity at an atomic level. For methyl 4-amino-4-thioxobutanoate, these methods can elucidate the intricate interplay between the thioamide and ester functionalities. Quantum chemical calculations are instrumental in understanding structural features, bond rotations, and the influence of substituents or solvents on the molecule's behavior. springerprofessional.de

Density Functional Theory (DFT) is a robust computational method used to investigate the mechanisms of chemical reactions. For this compound, DFT calculations can map out the potential energy surfaces for various transformations, such as hydrolysis, oxidation, or reactions with electrophiles and nucleophiles. researchgate.netrsc.org These calculations allow for the identification and characterization of transient species, including reaction intermediates and transition states.

By computing the energies of these species, researchers can determine activation energy barriers, which are critical for predicting reaction rates and feasibility. For example, a DFT study on the hydrolysis of a thioamide would model the stepwise approach of water, the formation of a tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps leading to the final products. The calculated energy profile would reveal the rate-determining step of the reaction. While specific DFT data for this compound is not prevalent, the principles are well-established for the thioamide functional group. researchgate.netacs.orgnih.gov

Table 1: Illustrative Data from a Hypothetical DFT Analysis of Thioamide Hydrolysis

This table conceptualizes the typical outputs of a DFT calculation for a reaction pathway. The energy values are hypothetical and serve to illustrate the data format.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Thioamide + H₂O | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Tetrahedral Intermediate | +15.2 |

| TS2 | Second Transition State | +22.8 |

| Products | Amide + H₂S | -10.5 |

The electronic properties of the thioamide group are markedly different from those of an amide. The substitution of oxygen with the larger, less electronegative sulfur atom leads to a significant alteration in charge distribution and orbital energies. nih.gov The C=S bond is longer and weaker than a C=O bond, and the C-N bond has a higher rotational barrier, indicating a substantial contribution from the zwitterionic resonance structure (R-C(S⁻)=N⁺H₂). nih.govnih.gov This resonance enhances the nucleophilicity of the sulfur atom and the acidity of the N-H protons. nih.gov

Frontier Molecular Orbital (FMO) theory is essential for explaining the reactivity of this compound. wikipedia.orgpku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. taylorandfrancis.com

HOMO : In thioamides, the HOMO is typically localized on the sulfur atom, reflecting its high nucleophilicity and its role as the primary site for electrophilic attack. springerprofessional.desphinxsai.com

LUMO : The LUMO is generally associated with the π* orbital of the C=S bond, making the carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org

The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a smaller gap suggests higher reactivity. taylorandfrancis.com Thioamides generally have a higher HOMO and lower LUMO energy compared to their amide counterparts, contributing to their greater reactivity. springerprofessional.de

Table 2: Key Electronic Properties of the Thioamide Group in this compound

| Property | Description | Implication for Reactivity |

| HOMO | Highest energy electrons, primarily located on the sulfur atom. | Governs reactions with electrophiles; site of protonation and alkylation. sphinxsai.com |

| LUMO | Lowest energy empty orbital, centered on the C=S π* system. | Governs reactions with nucleophiles at the thiocarbonyl carbon. acs.org |

| C-N Bond | High double bond character due to resonance. | High barrier to rotation, leading to potential cis/trans isomers. nih.govwikipedia.org |

| N-H Protons | More acidic than in corresponding amides (lower pKa). nih.gov | Can be deprotonated under moderately basic conditions. |

| Sulfur Atom | High polarizability and nucleophilicity. | Acts as a soft nucleophile and a good ligand for metals. springerprofessional.deresearchgate.net |

The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational barriers around its single bonds. The most significant of these is the C-N bond of the thioamide group, which has a high rotational barrier (approx. 5-7 kcal/mol higher than in amides) due to its partial double bond character. nih.gov This can lead to the existence of stable rotational isomers (rotamers). nih.gov

Computational methods, such as DFT, are used to perform conformational analyses by systematically rotating the molecule's dihedral angles and calculating the corresponding energy to generate a potential energy surface. nih.gov This profiling reveals the lowest energy (most stable) conformations and the energy barriers between them. For this compound, key rotations would include the C-N bond, the C-C bonds of the butanoate chain, and the C-O bond of the ester. The preferred conformation will be a balance of minimizing steric hindrance and maximizing stabilizing interactions, such as intramolecular hydrogen bonding. scispace.comacs.org

Kinetic Studies of Thio-Functional Group Transformations and Stability

Kinetic studies quantify the rates of chemical reactions, providing essential data for understanding reaction mechanisms and molecular stability. The thioamide functional group in this compound is generally more reactive and less stable than its corresponding amide. nih.gov For instance, the hydrolysis of thioamides to amides can be promoted under conditions where amides remain stable. rsc.org

Elucidation of Reaction Mechanisms through Integrated Experimental and Theoretical Approaches

A comprehensive understanding of the reactivity of this compound requires an integrated approach that combines experimental observations with theoretical calculations. Experimental data, such as reaction rates and product identification, provide the factual basis, while computational studies offer a detailed, atomistic interpretation of the reaction pathway.

For example, if an experimental study showed that the hydrolysis of this compound is accelerated by acid, DFT calculations could be employed to compare the energy barriers of the neutral and protonated reaction pathways. The calculations could confirm that protonation of the sulfur atom lowers the activation energy for nucleophilic attack by water, thus explaining the catalytic effect observed experimentally. This synergy between theory and experiment is crucial for building accurate and predictive models of chemical reactivity. acs.orgresearchgate.net

Investigation of Intramolecular Hydrogen Bonding Interactions and Their Influence on Molecular Conformation and Reactivity

The structure of this compound contains both hydrogen bond donors (the two N-H protons of the primary thioamide) and acceptors (the thiocarbonyl sulfur and the ester carbonyl oxygen). This arrangement allows for the possibility of intramolecular hydrogen bonding.

Thioamide N-H groups are known to be better hydrogen bond donors than their amide counterparts. nih.govresearchgate.net Conversely, the thioamide sulfur atom is generally considered a weaker hydrogen bond acceptor than an amide oxygen. nih.gov An intramolecular hydrogen bond could form between one of the N-H protons and the ester's carbonyl oxygen, creating a stable six-membered pseudo-ring. Such an interaction would significantly influence the molecule's conformational preferences, locking the flexible butanoate chain into a more rigid structure. nih.gov This conformational rigidity can, in turn, affect the molecule's reactivity by altering the accessibility of the reactive sites. Spectroscopic techniques (like IR and NMR) combined with computational analysis are typically used to detect and quantify these weak but structurally important interactions. nih.govchemrxiv.org

Reactivity Profile and Chemical Transformations of Methyl 4 Amino 4 Thioxobutanoate

Nucleophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl (C=S) group in Methyl 4-amino-4-thioxobutanoate is a key center for nucleophilic attack. The lower electronegativity of sulfur compared to oxygen makes the thiocarbonyl carbon softer and more susceptible to attack by soft nucleophiles. Its reactivity is modulated by the adjacent amino group and the ester moiety.

Reactions with Amine Nucleophiles (e.g., in peptide synthesis contexts, thioacylation of amino acids)

The reaction of thioesters with amines is a fundamental transformation for creating amide or thioamide bonds. In the context of this compound, the thiocarbonyl group serves as a thioacylating agent. When treated with primary or secondary amines, such as the α-amino group of an amino acid or peptide, a nucleophilic addition-elimination reaction is expected to occur. This process is central to the synthesis of thiopeptides, where a standard peptide bond (-C(O)-NH-) is replaced by a thioamide bond (-C(S)-NH-).

The general mechanism involves the attack of the amine nucleophile on the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of a methanethiolate (B1210775) (MeS⁻) leaving group would yield the corresponding thioamide. Thioesters of N-substituted glycine (B1666218) have been shown to be effective thioacylating agents for amino acids. rsc.org This reactivity is particularly useful in solid-phase peptide synthesis (SPPS), where strategies like the Fmoc/t-Bu method are commonly employed to build peptide chains on a resin support. masterorganicchemistry.comscielo.org.mx

Table 1: Predicted Thioacylation Reactions with Amine Nucleophiles

| Reactant | Nucleophile | Predicted Product | Significance |

|---|---|---|---|

| This compound | Glycine | N-(Thioacryloyl)glycine derivative | Formation of a thiopeptide linkage |

| This compound | Peptide (N-terminal amine) | N-terminally thioacylated peptide | Modification of peptides |

Thiolate and Other Sulfur-Centered Nucleophilic Additions

Sulfur-centered nucleophiles, such as thiolates (RS⁻), readily react with thiocarbonyl compounds. The attack of a thiolate on the thiocarbonyl carbon of this compound would lead to the formation of a dithioacetal-like intermediate. The outcome of this reaction can vary depending on the reaction conditions and the structure of the reactants. This reactivity is analogous to the well-documented reactions of quinones with thiol groups, which proceed via Michael addition. researchgate.net The reaction with N-acetyl-cysteine, for instance, has been observed to occur at multiple electrophilic sites on quinone-like structures. nih.gov

Thiophilic Additions (e.g., of Organometallic Reagents to α-Thioxoesters)

Thiocarbonyl compounds exhibit dual reactivity towards organometallic reagents, which can attack either the carbon (carbophilic addition) or the sulfur (thiophilic addition). libretexts.org Hard nucleophiles, such as organolithium reagents, tend to favor thiophilic addition, while softer Grignard reagents may attack the carbon center. saskoer.calibretexts.orgtib.eu

In the case of this compound, a thiophilic attack by an organolithium reagent (R-Li) would involve the addition of the alkyl/aryl group to the sulfur atom. This would generate a sulfur-stabilized carbanion, which can be trapped by an electrophile in a subsequent step. This pathway provides a route to functionalized thioethers. In contrast, a carbophilic attack, more likely with a Grignard reagent, would proceed similarly to reactions with esters, potentially leading to the formation of tertiary alcohols after a second addition and workup. libretexts.orgyoutube.com

Electrophilic Reactivity and Site-Selective Functionalization at Sulfur and Nitrogen Centers

While the thiocarbonyl carbon is the primary electrophilic site for nucleophilic attack, the sulfur and nitrogen atoms possess lone pairs of electrons and can themselves act as nucleophilic centers, reacting with electrophiles.

S-Alkylation/S-Acylation: The sulfur atom is a soft nucleophile and can be selectively alkylated by soft electrophiles like methyl iodide. This reaction would form a thioiminium ether salt, a reactive intermediate that can be used in further transformations.

N-Alkylation/N-Acylation: The nitrogen atom of the primary thioamide is also nucleophilic, although its reactivity is diminished by resonance with the thiocarbonyl group. Under strongly basic conditions, the nitrogen can be deprotonated and subsequently alkylated or acylated. This functionalization is crucial for building more complex molecular architectures.

Table 2: Predicted Site-Selective Functionalization Reactions

| Reaction Site | Electrophile | Predicted Intermediate/Product | Reaction Type |

|---|---|---|---|

| Sulfur | Methyl Iodide (CH₃I) | S-Methyl thioiminium ether iodide | S-Alkylation |

| Nitrogen | Benzoyl Chloride (in presence of base) | N-Benzoyl-4-methoxy-4-thioxobutanamide | N-Acylation |

Cycloaddition Reactions (e.g., [4+2] and [3+2] Cycloadditions involving Thiocarbonyl Moieties)

The carbon-sulfur double bond of the thiocarbonyl group can participate as a 2π component in various cycloaddition reactions, providing a powerful tool for the construction of sulfur-containing heterocyclic rings.

[4+2] Cycloaddition (Diels-Alder Reaction): The thiocarbonyl group can act as a "thio-dienophile," reacting with 1,3-dienes. The reaction of this compound with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to yield a six-membered dihydrothiopyran ring.

[3+2] Cycloaddition: The C=S bond can also react with 1,3-dipoles such as azides (R-N₃) or nitrile oxides (R-CNO). These reactions would lead to the formation of five-membered heterocyclic rings, for example, a thiatriazoline from an azide (B81097) or a thioxathiazole from a nitrile oxide.

Utility in Heterocyclic Synthesis

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. nih.gov The combination of the thioamide and ester functionalities within the same molecule allows for various cyclization strategies. researchgate.net

For example, reaction with bifunctional reagents like hydrazine (B178648) or its derivatives can lead to the formation of nitrogen- and sulfur-containing heterocycles such as pyrazoles or thiadiazines. The initial reaction would likely involve the more reactive thioamide moiety, followed by cyclization involving the ester group. The use of enaminones and similar building blocks in reactions with binucleophiles like 4-amino-1,2,4-triazole (B31798) demonstrates a common strategy for constructing fused heterocyclic systems. nih.gov The inherent reactivity of the amino and methylene (B1212753) groups adjacent to a carbonyl or thiocarbonyl function provides a versatile platform for synthesizing biologically relevant scaffolds. researchgate.net

Table 3: Examples of Potential Heterocyclic Synthesis Pathways

| Reagent | Key Transformation | Resulting Heterocycle Class |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Condensation/Cyclization | Pyrazole or Thiadiazine derivative |

| 1,3-Dienes | [4+2] Cycloaddition | Dihydrothiopyran |

| Azides | [3+2] Cycloaddition | Thiatriazoline |

Formation of Sulfur-Containing Monocyclic Heterocycles (e.g., Thiazoles, Thiophenes, Pyrimidines, Triazines)

The thioamide moiety of this compound is a key synthon for the construction of various sulfur-containing monocyclic heterocycles. These reactions often proceed through cyclization pathways involving the sulfur and nitrogen atoms of the thioamide.

Thiazoles: The synthesis of thiazoles can be achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone. scholaris.ca While direct examples with this compound are not prevalent in the literature, the principle of reacting the thioamide functionality with a suitable bis-electrophile is a well-established method for forming the thiazole ring. scholaris.caorganic-chemistry.org The reaction typically involves the condensation and subsequent cyclization to yield the thiazole core. scholaris.ca

Thiophenes: Thiophene (B33073) derivatives can be prepared from precursors containing a sulfur atom. google.com For instance, the reaction of a compound containing a thiocarbonyl group with appropriate reagents can lead to the formation of a thiophene ring. nih.gov

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a compound containing an amidine or a related functional group with a 1,3-dicarbonyl compound or its equivalent. google.comnih.gov The amino and thioamide groups in this compound could potentially be transformed to participate in such cyclization reactions to form substituted pyrimidines. nih.gov

Triazines: 1,2,4-Triazine derivatives are of significant interest due to their biological activities. scirp.orgthieme-connect.de The synthesis of 1,2,4-triazines can be accomplished by reacting α-dicarbonyl compounds with amidrazones or by the condensation of 1,2-dicarbonyl compounds with thiocarbohydrazide. scirp.orgresearchgate.net The thioamide functionality of this compound could potentially serve as a precursor to intermediates required for triazine ring formation. jocpr.comnih.gov

The following table summarizes the general strategies for the synthesis of these heterocycles, which could be adapted for use with this compound.

| Heterocycle | General Synthetic Strategy | Potential Reactants with Thioamide |

| Thiazole | Hantzsch Synthesis | α-Haloketones |

| Thiophene | Gewald Reaction or similar cyclizations | α-Halo carbonyl compounds, malononitrile |

| Pyrimidine | Biginelli Reaction or related condensations | β-Dicarbonyl compounds, amidines |

| Triazine | Condensation reactions | 1,2-Dicarbonyl compounds, amidrazones |

Annulation Reactions and Construction of Fused Heterocyclic Systems

The reactivity of this compound extends to annulation reactions, which are crucial for the construction of fused heterocyclic systems. These reactions involve the formation of a new ring fused to an existing one. The presence of both nucleophilic (amine) and electrophilic (after activation of the thiocarbonyl or ester group) centers within the molecule allows for intramolecular and intermolecular cyclizations.

For instance, domino reactions involving similar structures have been used to create complex fused systems. An acid-catalyzed domino reaction of β-nitrostyrenes with a related benzothiazine derivative leads to the formation of a fused pyrrolo-thiazine system. researchgate.net This type of reactivity highlights the potential of this compound to participate in cascade reactions to build intricate molecular architectures.

Oxidation and Reduction Chemistry of the Thiocarbonyl Moiety

The thiocarbonyl group (C=S) in this compound is susceptible to both oxidation and reduction, providing pathways to other functional groups and heterocyclic systems.

Oxidation: The oxidation of thiocarbonyl compounds can lead to the formation of the corresponding carbonyl compound (C=O) or other sulfur-oxygen species. Oxidative cyclization is also a known transformation for substrates containing a thioamide. For example, vinyl sulfides can be oxidized to form α,β-unsaturated thiocarbenium ions, which can then undergo cyclization. nih.gov

Reduction: The reduction of a thiocarbonyl group typically yields the corresponding methylene group (-CH2-). This transformation can be achieved using various reducing agents.

Transformations at the Methyl Ester and Primary Amine Functionalities (e.g., Hydrolysis, Amide Formation, Alkylation)

The methyl ester and primary amine functionalities of this compound offer additional sites for chemical modification.

Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.netsydney.edu.auchemicalforums.comchemspider.com Basic hydrolysis, often using a base like sodium hydroxide (B78521) or lithium hydroxide, is a common method. researchgate.netchemicalforums.comchemspider.com Acidic hydrolysis can also be employed, though it may also affect other acid-sensitive groups in the molecule. sydney.edu.au The choice of conditions is crucial to avoid unwanted side reactions, such as racemization if chiral centers are present. chemicalforums.com The use of milder reagents like calcium(II) iodide has been explored for the hydrolysis of Fmoc-protected amino esters to avoid cleavage of the protecting group. nih.gov

Amide Formation: The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or anhydrides to form amides. nih.govdntb.gov.uaucl.ac.uk This reaction is fundamental in peptide synthesis and for introducing a wide variety of substituents onto the nitrogen atom. nih.gov Similarly, the methyl ester can be converted to an amide through aminolysis, where it reacts with an amine, often at elevated temperatures.

Alkylation of the Primary Amine: The primary amine is nucleophilic and can be alkylated using alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines.

The following table provides an overview of these transformations:

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Methyl Ester | Hydrolysis | NaOH or LiOH (basic); HCl (acidic) | Carboxylic Acid |

| Primary Amine | Amide Formation | Carboxylic acids, acid chlorides, anhydrides | Amide |

| Primary Amine | Alkylation | Alkyl halides | Secondary/Tertiary Amine |

Advanced Applications in Organic Synthesis and Chemical Sciences

Strategic Building Block for Complex Molecule Synthesis

Thioamides, the class of compounds to which Methyl 4-amino-4-thioxobutanoate belongs, are recognized as highly versatile building blocks in organic chemistry, particularly for the synthesis of heterocyclic compounds. nih.govchemrxiv.orgtaylorandfrancis.com The thioamide moiety possesses two active centers for chemical reactions: the nucleophilic sulfur atom and the nitrogen atom. taylorandfrancis.com This dual reactivity allows these molecules to react with both electrophiles and nucleophiles, making them valuable synthons for constructing complex molecular architectures. taylorandfrancis.com

The reactivity of the thioamide group can be harnessed for late-stage functionalization of peptides and as key intermediates in the synthesis of various heterocycles. chemrxiv.org While specific large-scale syntheses of complex molecules originating from this compound are not extensively documented, the established reactivity of related thioamides suggests its potential. For instance, the Willgerodt-Kindler reaction, a classic method for thioamide synthesis, demonstrates the robustness of this functional group and its utility in converting aldehydes and ketones into thioamides, which can then participate in further synthetic steps. chemrxiv.org The bifunctional nature of amino acids and their derivatives makes them highly prized building blocks for creating libraries of compounds for drug discovery and other applications. nih.gov

Development of Novel Reagents and Catalysts in Organic Transformations

The unique properties of the thioamide group in this compound suggest its potential as a precursor for developing novel reagents. The sulfur atom in a thioamide is more nucleophilic than the oxygen atom in a corresponding amide, which influences its chemical reactivity. chemrxiv.org This enhanced nucleophilicity can be exploited in the design of new synthetic tools.

While thioamides are often the target of synthesis using specific reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀), their intrinsic reactivity also makes their derivatives candidates for reagents themselves. chemrxiv.orgrsc.org For example, N-thioacylated amines have been used in peptide synthesis, demonstrating a non-standard N→C terminal synthesis direction. chemrxiv.org This indicates that derivatives of this compound could be developed into specialized thioacylating agents for incorporating the thioamide functionality into other molecules under specific conditions.

Investigation of Bioisosteric Replacement Strategies in Chemical Probe and Scaffold Design

Bioisosterism, the strategy of replacing a functional group with another that has similar structural and electronic properties, is a cornerstone of modern drug design. tandfonline.comdrughunter.comresearchgate.net The thioamide group is an excellent bioisostere for the amide bond, a functional group present in approximately 40% of all bioactive compounds. tandfonline.comdrughunter.com Replacing an amide with a thioamide is a subtle, single-atom substitution that can profoundly improve a molecule's therapeutic properties. acs.org

The key differences between an amide and a thioamide are what make the latter a valuable isostere. The carbon-sulfur double bond (C=S) is longer than a carbon-oxygen double bond (C=O), and the sulfur atom is a weaker hydrogen bond acceptor. nih.govnih.gov These changes can lead to enhanced metabolic stability, increased resistance to enzymatic hydrolysis by proteases, and improved pharmacokinetic profiles. nih.govtandfonline.com A notable example is the SARS-CoV-2 main protease inhibitor TKB248, a thioamide-containing compound that showed preferable pharmacokinetic properties compared to its amide equivalent, TKB245. nih.govtandfonline.com Thioamides also serve as isosteres for other functionalities, including carboxylic acids and sulfonamides. nih.govtandfonline.com Therefore, incorporating this compound or its derivatives into bioactive scaffolds is a viable strategy for optimizing lead compounds in drug discovery.

| Property | Amide (-C(O)NH-) | Thioamide (-C(S)NH-) |

| Bond Length | C=O bond is shorter (~1.23 Å) | C=S bond is longer (~1.71 Å) tandfonline.com |

| H-Bonding | Oxygen is a strong H-bond acceptor | Sulfur is a weaker H-bond acceptor nih.gov |

| Dipole Moment | Larger dipole moment | Smaller dipole moment |

| Stability | Susceptible to enzymatic hydrolysis | Generally more resistant to proteolysis nih.govacs.org |

| Lipophilicity | Less lipophilic | More lipophilic, potentially improving membrane permeability tandfonline.com |

Role in Materials Science Applications (e.g., as precursors for functional materials)

The application of thioamides is expanding into materials science. Research has indicated that thioamides are being explored for the creation of novel degradable hybrid polymer materials. chemrxiv.org The reactivity of the thiocarbonyl group can be leveraged for polymerization reactions or for grafting onto surfaces to create functionalized materials.

Furthermore, sulfur-containing compounds are crucial in the synthesis of various functional nanomaterials. For example, protocols using sulfur sources have been employed to produce silver sulfide (B99878) (Ag₂S) and copper sulfide (Cu₂S) nanocrystals. taylorandfrancis.com These materials have potential applications in solar cells, photoelectric devices, and as substrates for surface-enhanced Raman spectroscopy (SERS). taylorandfrancis.com As a readily available source of a thioamide group, this compound could serve as a precursor or building block in the synthesis of such advanced functional materials.

Chemical Tools for Studying Peptide and Protein Chemistry (e.g., Thioamide Backbone Substitutions as Spectroscopic Probes)

The thioamide linkage has distinct spectroscopic signatures compared to an amide bond, including red-shifted π → π* and n → π* electronic transitions and a lower infrared (IR) stretching frequency. nih.gov These properties allow thioamides to be used as intrinsic probes in techniques like Circular Dichroism (CD) and Förster Resonance Energy Transfer (FRET), where they can act as acceptors or quenchers. nih.govnih.gov

Beyond their spectroscopic utility, thioamide substitutions can selectively enhance a peptide's stability. Introducing a thioamide near a cleavage site can render a peptide significantly more resistant to degradation by proteases, a critical advantage for developing peptide-based therapeutics. acs.orgnih.gov For example, in the therapeutic peptides GLP-1 and GIP, a single thioamide substitution near the scissile bond increased their stability against the enzyme dipeptidyl peptidase 4 by up to 750-fold. acs.org This modification can also modulate receptor activity, demonstrating that thioamides can be used to fine-tune the biological function of peptides. acs.org

| Application in Peptide Chemistry | Effect of Thioamide Substitution |

| Proteolytic Stability | Increases resistance to enzymatic cleavage by proteases like DPP-4. acs.orgnih.gov |

| Spectroscopic Probes | Acts as an IR and CD probe due to unique vibrational and electronic properties. nih.gov |

| FRET/PET | Can function as a Förster resonance energy transfer (FRET) acceptor or a photoinduced electron transfer (PET) quencher. nih.gov |

| Conformational Studies | Influences peptide and protein folding, providing insights into structural dynamics. nih.gov |

| Modulating Bioactivity | Can alter receptor binding and signaling bias, as seen with GLP-1 analogues. acs.org |

Theoretical Frameworks and Future Research Directions

Elucidating Structure-Reactivity-Selectivity Relationships in Thioamide-Ester Systems

The presence of both a thioamide and an ester within the same molecule, as in Methyl 4-amino-4-thioxobutanoate, establishes a platform for complex chemical behavior. The thioamide group, an isostere of the amide bond, exhibits significantly different physicochemical properties. ku.dk The carbon-sulfur double bond (C=S) is weaker and more polarizable than the carbon-oxygen double bond (C=O) of an amide, making thioamides more reactive towards both nucleophiles and electrophiles. nih.gov Furthermore, the nitrogen lone pair in a thioamide is less delocalized, and the thioamide N-H is more acidic compared to its amide counterpart. nih.gov

These intrinsic properties create a delicate balance of reactivity. In a molecule like this compound, reactions could be directed selectively towards either the thioamide or the ester functionality depending on the chosen reagents and conditions. For instance, the thioamide's sulfur atom is a soft nucleophile, favoring reactions with soft electrophiles, while the ester's carbonyl carbon is a hard electrophilic center. The direct addition of nucleophiles to the thioamide bond is known to be challenging due to the high rotational barrier around the N-C(S) bond, which is approximately 5-7 kcal/mol higher than in amides. nsf.gov However, methods involving ground-state-destabilization of the thioamide bond are being developed to overcome this hurdle, enabling transformations like esterification via selective N-C(S) cleavage. nsf.govacs.org

Future research should systematically investigate this competitive reactivity. Studies could explore a wide range of reaction conditions (e.g., pH, temperature, catalysts) to map out the selective transformation of either the thioamide or the ester group. This would involve reactions such as hydrolysis, reduction, and coupling reactions, ultimately leading to a comprehensive understanding of the structure-reactivity-selectivity relationship in this and related thioamide-ester systems. youtube.com

Table 1: Comparative Physicochemical Properties of Amide vs. Thioamide Groups

| Property | Amide | Thioamide | Implication for Reactivity |

|---|---|---|---|

| Carbonyl/Thiocarbonyl Bond | Stronger (approx. 170 kcal/mol) nih.gov | Weaker (approx. 130 kcal/mol) nih.gov | Thioamide C=S bond is more readily attacked. |

| N-H Acidity | pKa ≈ 17 | More acidic (ΔpKa ≈ -6) nih.gov | Thioamide nitrogen can be deprotonated under milder basic conditions. |

| Hydrogen Bonding | Oxygen lone pairs are strong H-bond acceptors. nih.gov | Sulfur lone pairs are weaker H-bond acceptors. nih.gov | Influences molecular conformation and intermolecular interactions. |

| Nucleophilicity/Electrophilicity | Less reactive toward nucleophiles and electrophiles. nih.gov | More reactive toward both nucleophiles and electrophiles. nih.gov | Acts as a more versatile reactive center. |

| Spectroscopy (¹³C NMR) | Carbonyl δ ≈ 170-180 ppm | Thiocarbonyl δ ≈ 200-210 ppm nih.gov | Provides a clear spectroscopic handle for monitoring reactions. |

Influence of Stereochemistry on Reaction Outcomes and Molecular Conformation

The introduction of a stereocenter, for example at the α- or β-position relative to the thioamide or ester group in derivatives of this compound, would add another layer of complexity and opportunity. The stereochemistry of a molecule can profoundly influence its three-dimensional conformation, which in turn dictates the accessibility of its reactive sites and the stereochemical outcome of its reactions.

Conformational analysis, aided by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations, is crucial for understanding how stereochemistry governs the spatial arrangement of the thioamide and ester functionalities. cscnmt.com.tn For instance, intramolecular hydrogen bonding or other non-covalent interactions, such as 1,4-S···O interactions observed in related systems, could lock the molecule into a preferred conformation, thereby influencing its reactivity. nih.gov The altered conformational properties imparted by a thioamide substitution can impact how a molecule interacts with other entities, such as enzyme active sites or catalysts. nih.gov

A key consideration in thioamide chemistry is the potential for epimerization at the α-carbon under basic conditions, as the Cα proton of a thioamide is significantly more acidic (pKa around 12–13 in peptides) than that of the corresponding amide. nih.gov Future research should focus on how the stereochemistry of this compound derivatives affects reaction pathways. This includes studying diastereoselective reactions where the existing stereocenter directs the formation of a new one, and investigating how molecular conformation influences the propensity for intramolecular cyclization versus intermolecular reactions.

Table 2: Factors Influencing Stereochemical Outcomes in Thio-Organic Reactions

| Factor | Description | Potential Impact on Derivatives |

|---|---|---|

| Substrate Conformation | The preferred three-dimensional arrangement of the molecule can shield one face from attack. cscnmt.com.tn | A chiral center can induce a specific molecular fold, leading to diastereoselective reactions. |

| Chiral Catalysts | Asymmetric catalysts can create a chiral environment that favors the formation of one enantiomer or diastereomer over another. acs.org | Could enable the enantioselective synthesis of chiral derivatives from achiral precursors. |

| Reagent Approach | The trajectory of the incoming reagent can be sterically hindered by substituents near the reactive center. | Bulky groups adjacent to the thioamide or ester could direct nucleophilic attack to the less hindered face. |

| Neighboring Group Participation | A nearby functional group can interact with the reactive center, influencing the transition state and stereochemical outcome. | The ester or thioamide group could participate in reactions at the other functionality, controlling stereochemistry. |

| Epimerization | The acidic nature of the thioamide Cα-proton can lead to loss of stereochemical integrity under basic conditions. nih.gov | Reaction conditions must be carefully controlled to prevent racemization at sensitive positions. |

Development of Predictive Models for Thioxo Compound Behavior and Synthetic Accessibility

The complexity of molecules like this compound makes the prediction of their chemical behavior a significant challenge. Computational chemistry and machine learning (ML) are emerging as powerful tools to address this. The development of predictive models can accelerate the discovery of new reactions and synthetic routes by allowing for in-silico screening of reaction conditions and substrates. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, powered by machine learning, can be trained on experimental data to predict various properties of thioxo compounds from their molecular structure. nih.gov These models could forecast reactivity, selectivity, and even synthetic accessibility. For example, a model could be developed to predict whether a given set of reagents will react preferentially at the thioamide's sulfur, nitrogen, or carbon, or at the ester's carbonyl carbon.

Furthermore, quantum mechanical methods like Density Functional Theory (DFT) are invaluable for modeling reaction pathways, calculating transition state energies, and understanding the electronic factors that govern reactivity. acs.org Such calculations can reveal the mechanistic details of competing reaction pathways, explaining, for instance, why a particular catalyst favors one outcome over another. acs.orgunimelb.edu.au The future in this area lies in creating robust, validated models specifically for thio-organic compounds. This would involve building large datasets of reaction outcomes for thioamides and thioesters and using them to train sophisticated ML algorithms. engineering.org.cn These predictive tools would be instrumental in designing efficient syntheses of complex derivatives of this compound and other multifunctional molecules.

Table 3: Predictive Modeling Approaches in Thio-Organic Chemistry

| Modeling Approach | Methodology | Application to Thioxo Compounds |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Solves the Schrödinger equation to determine electronic structure and energy. acs.org | Elucidating reaction mechanisms, calculating activation barriers, predicting spectroscopic properties, and analyzing molecular orbitals. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Exploring conformational landscapes, understanding solvent effects, and modeling interactions with catalysts or biomolecules. |

| QSAR/QSPR | Statistical models that correlate chemical structure with a specific activity or property. nih.gov | Predicting reactivity, selectivity, physical properties (e.g., solubility), and potential biological activity without synthesis. |

| Machine Learning (ML) | Algorithms that learn patterns from existing data to make predictions on new data. engineering.org.cn | Accelerating catalyst discovery, predicting reaction outcomes, and designing novel molecules with desired properties. |

Emerging Methodologies and Catalytic Systems in Thio-Organic Chemistry

The synthesis and transformation of thioamides and related organosulfur compounds are being continuously advanced by the development of novel methodologies and catalytic systems. mdpi.com Traditional methods for thionation often require harsh reagents like Lawesson's reagent or phosphorus decasulfide (P₄S₁₀) at high temperatures. organic-chemistry.orgmdpi.com Modern approaches focus on milder, more efficient, and selective transformations.

Recent breakthroughs include the development of catalytic systems that operate under mild conditions. For example, a metal-free method using a simple chloride anion as a catalyst has been reported for the synthesis of thioamides from nitrones and carbon disulfide. acs.org Visible-light photocatalysis represents another green approach, enabling the synthesis of thioamides from amines and elemental sulfur. mdpi.com In the realm of transformations, acridine-based ruthenium complexes have been shown to effectively catalyze the hydrogenation of thioesters and thioamides to their corresponding alcohols, thiols, and amines, showing excellent functional group tolerance. nih.govacs.org Silver(I)-promoted coupling of thioamides with carboxylic acids has also emerged as a versatile method for peptide synthesis and modification, highlighting the unique reactivity of the thioamide group when activated by a catalyst. unimelb.edu.au

These emerging methodologies could be applied to the synthesis and derivatization of this compound. For example, catalytic hydrogenation could selectively reduce the ester or thioamide group, while new coupling strategies could be used to attach diverse molecular fragments to the thioamide nitrogen or sulfur, opening up new avenues for creating complex molecular architectures.

Table 4: Selected Emerging Catalytic Systems in Thio-Organic Chemistry

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Chloride Anion (e.g., TMA-Cl) | Nitrone + CS₂ → Thioamide | Metal-free, mild conditions, high chemoselectivity. | acs.org |

| Ruthenium-Acridine Complexes | Hydrogenation of Thioesters/Thioamides | High efficiency, excellent tolerance for other functional groups (amides, esters). | nih.govacs.org |

| Potassium Poly(heptazine imide) (K-PHI) | Amines + S₈ → Thioamides | Visible-light photocatalysis, metal-free. | mdpi.com |

| Silver(I) Salts | Thioamide + Carboxylic Acid → Imide/Peptide | Promotes coupling, useful for peptide ligation and macrocyclization. | unimelb.edu.au |

| Copper Catalysts | Intramolecular S-Arylation of Thioamides | Forms new C-S bonds to synthesize sulfur-containing heterocycles. | nih.gov |

Unexplored Reactivity Pathways and Synthetic Opportunities for this compound Derivatives

The bifunctional nature of this compound makes it a prime candidate for exploring novel reactivity pathways and synthetic applications. Its structure is pre-disposed for intramolecular reactions that could lead to the formation of new heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science.

One major unexplored area is the use of this compound in intramolecular cyclization reactions. Depending on the reaction conditions and the use of specific catalysts, cyclization could occur through various pathways. For example, nucleophilic attack of the thioamide nitrogen onto the ester carbonyl could lead to the formation of a five-membered lactam-like ring. Alternatively, activation of the thioamide could facilitate reactions leading to sulfur-containing heterocycles, such as thiazoles or thiazines, which are known to be accessible from thioamide precursors. mdpi.com The copper-catalyzed intramolecular S-arylation of thioamides provides a template for how such cyclizations can be achieved to form novel ring systems. nih.gov

Furthermore, this compound and its derivatives could serve as valuable building blocks in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. The presence of multiple reactive sites (N, S, and the ester carbonyl) offers numerous possibilities for designing novel one-pot syntheses. The unique reactivity of the thioamide moiety can also be harnessed for applications in peptide and polymer chemistry, for instance, by using it as a handle for site-specific modification or as a monomer in polymerization reactions. unimelb.edu.aunih.gov Investigating these pathways could unlock a wide range of new molecules with potentially interesting biological or material properties.

Table 5: Potential Unexplored Synthetic Opportunities for this compound Derivatives

| Reaction Type | Proposed Transformation | Potential Product Class |

|---|---|---|

| Intramolecular Cyclization | Nucleophilic attack of the thioamide nitrogen on the ester carbonyl, followed by dehydration. | Substituted pyrrolidinone derivatives. |

| Hantzsch-type Thiazole (B1198619) Synthesis | Reaction with an α-haloketone, where the thioamide acts as the sulfur and nitrogen source. | Thiazole-substituted butanoates. |

| Pictet-Spengler type Reaction | Condensation with an aldehyde or ketone followed by cyclization, potentially under acidic conditions. | Substituted tetrahydropyridine (B1245486) or piperidine (B6355638) derivatives. |

| Multicomponent Reactions | Use as a bifunctional component in Ugi or Passerini-type reactions. | Highly functionalized, complex acyclic or heterocyclic structures. |

| Ring-Closing Metathesis (RCM) | Introduction of terminal alkenes to the N and/or C-terminus followed by RCM. | Macrocyclic thio-lactams or lactones. |

| Polymerization | Use as a monomer in step-growth polymerization. | Novel poly(thioamide-ester)s with unique properties. |

Q & A

Q. How is the compound’s stability under varying pH and temperature conditions quantified?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 40–60°C. Monitor degradation via HPLC and identify byproducts using MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.